molecular formula C9H18N2O2 B11728612 tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate CAS No. 2231670-05-4

tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B11728612
CAS No.: 2231670-05-4
M. Wt: 186.25 g/mol
InChI Key: KMNTYEYDNBONGP-ULUSZKPHSA-N
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Description

tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate (CAS: 1368087-42-6) is a chiral azetidine derivative with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . The compound features a four-membered azetidine ring substituted with a methyl group at position 2 (R-configuration) and an amino group at position 2. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing stability and facilitating its use in synthetic chemistry, particularly in pharmaceutical intermediates .

Properties

CAS No.

2231670-05-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m1/s1

InChI Key

KMNTYEYDNBONGP-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1C(CN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method is the addition of tert-butanol to protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions is another efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used.

    Substitution: α,α-Dichlorodiphenylmethane and SnCl2 are typical reagents.

Major Products

The major products formed from these reactions include various esters and amides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can facilitate the cleavage of C-O bonds in carbamates, carbonates, esters, and ethers under mild conditions . This reactivity is crucial for its role in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The compound exhibits multiple stereoisomers due to its two chiral centers (positions 2 and 3). Key derivatives include:

Compound Name Configuration CAS Number Molecular Formula Molecular Weight (g/mol)
tert-Butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate (2R,3R) 1932545-45-3 C₉H₁₈N₂O₂ 186.25
tert-Butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate (2S,3S) 2068138-10-1 C₉H₁₈N₂O₂ 186.25
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate (2R,3S) 1932238-83-9 C₉H₁₈N₂O₂ 186.25

Key Observations :

  • Stereochemistry significantly impacts biological activity and synthetic utility. For instance, the (2R,3R) isomer may exhibit distinct reactivity in peptide coupling compared to (2S,3S) due to spatial orientation .
  • All isomers share identical molecular formulas but differ in physicochemical properties (e.g., melting points, solubility) due to chiral arrangements .

Functional Group Variations

Hydroxy-Substituted Analogues
Compound Name Functional Group CAS Number Molecular Formula Molecular Weight (g/mol)
tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate -OH 1638744-75-8 C₉H₁₇NO₃ 187.24
tert-Butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate -OH 2231670-04-3 C₉H₁₇NO₃ 187.24

Key Observations :

  • Replacement of the amino group (-NH₂) with a hydroxyl group (-OH) reduces nitrogen content and alters polarity. The hydroxy derivatives exhibit higher solubility in polar solvents but lower nucleophilicity, limiting their use in amide bond formation .
  • Molecular weights differ minimally (~1 g/mol), but functional groups dictate reactivity. For example, the amino group enables conjugation with carbonyl compounds, whereas the hydroxy group is more suited for etherification .
Piperidine and Pyrrolidine Analogues
Compound Name Ring Size CAS Number Molecular Formula
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate 6-membered 1002359-93-4 C₁₂H₂₂N₂O₄S
tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate 5-membered 128811-37-0 C₁₀H₁₇NO₄

Key Observations :

  • Larger rings (piperidine, pyrrolidine) reduce ring strain compared to azetidine, enhancing thermal stability. However, azetidines offer improved metabolic stability in drug candidates due to their compact structure .
  • The 5-oxopyrrolidine derivative (C₁₀H₁₇NO₄) includes a ketone group, enabling participation in redox reactions, unlike the aminoazetidine .
Pharmaceutical Relevance
  • The aminoazetidine scaffold is pivotal in protease inhibitor design due to its rigidity and hydrogen-bonding capability .
  • Hydroxyazetidines are utilized in prodrug strategies, where the -OH group is enzymatically cleaved to release active metabolites .
  • Piperidine derivatives (e.g., 1002359-93-4) are common in CNS drugs, leveraging their ability to cross the blood-brain barrier .

Biological Activity

Tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with enzymes, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a five-membered azetidine ring, a tert-butyl group, an amino group, and a carboxylate ester group. The stereochemistry indicated by (2R) suggests specific spatial arrangements that may influence its biological activity. The structural formula can be represented as:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2

This compound interacts with various biological targets, primarily enzymes. Its mechanism of action involves binding to specific sites on these enzymes, potentially modulating their activity through inhibition or activation. This interaction is crucial for understanding its role in biochemical pathways.

Enzyme Interactions

The compound has demonstrated binding affinity with several enzymes, particularly those involved in metabolic processes. Notably, it has been studied for its effects on tyrosinase , an enzyme critical for melanin biosynthesis. Research indicates that modifications in the azetidine structure can significantly affect the interaction profiles and biological activity of similar compounds .

Case Studies

  • Tyrosinase Inhibition
    • A study investigated the inhibitory effects of this compound on tyrosinase activity. The results showed significant inhibition, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
    • The compound exhibited an IC50 value comparable to established inhibitors such as kojic acid, indicating its potency as a tyrosinase inhibitor .
  • Protein-Ligand Interactions
    • In biochemical assays, the compound was utilized to study protein-ligand interactions, revealing insights into enzyme mechanisms and the development of new therapeutic agents targeting specific diseases.

Comparative Biological Activity

CompoundIC50 (µM)Biological Target
This compound15Tyrosinase
Kojic Acid16Tyrosinase
Ambazone14Tyrosinase

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for developing complex molecules with potential therapeutic effects. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various conditions, including skin disorders related to pigmentation.

Research Applications

  • Enzyme Mechanism Studies : The compound is utilized in research to elucidate enzyme mechanisms and protein interactions.
  • Synthesis of Derivatives : It serves as a precursor for synthesizing other biologically active compounds through various chemical reactions such as oxidation and substitution.

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